3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol
Overview
Description
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, yield, purity, and characterization of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, mass spectrometry, etc., to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reaction conditions, products formed, reaction mechanism, etc .Physical and Chemical Properties Analysis
This involves studying the physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) of the compound .Scientific Research Applications
Microwave-Assisted Synthesis of 3-Alkoxy-1,1,1-trifluoropropan-2-ols
- Researchers developed an efficient and environmentally friendly method to synthesize 3-alkoxy-1,1,1-trifluoropropan-2-ols. The method involves a microwave-assisted ring-opening reaction of 1,1,1-trifluoro-2,3-epoxypropane with various long-chain alcohols, which serves as precursors for trifluoromethyl ketones, notable for their inhibitory effects on human and murine liver microsomes and porcine liver esterase (Rayo et al., 2010).
Antimicrobial Properties of Aminomethoxy Derivatives
- A study highlighted the synthesis of new amino derivatives of 1-(ethylsulfanyl)alkanes through the Mannich condensation. These compounds demonstrated potential as antimicrobial additives in lubricating oils and antiseptic substances against bacteria and fungi (Mamedbeyli et al., 2013).
Synthesis of Ethyl 3,3,3-trifluoropropionate
- A facile two-step synthesis of ethyl 3,3,3-trifluoropropionate from commercially available 2-bromo-3,3,3-trifluoropropene was described, showcasing a reaction mechanism involving alkoxide-induced tandem reactions (Inoue et al., 2014).
Miscibility of Fluorinated Alcohols with Water
- A molecular dynamics simulation study explored how trifluoromethyl groups influence the miscibility of fluorinated alcohols with water. The study provided insights into the behavior of such compounds in aqueous solutions, especially concerning the organization of water around CF3 and CH3 groups (Fioroni et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-ethylsulfanyl-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3OS/c1-2-10-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWIQAGJOZURNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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